(E)-3-(2,6-Dimethylphenyl)acrylic acid
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Overview
Description
(2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2,6-dimethylbenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(2,6-dimethylphenyl)prop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield (2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid.
Industrial Production Methods
Industrial production of (2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of (2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Phenylprop-2-enoic acid: Lacks the methyl groups on the phenyl ring, resulting in different chemical and biological properties.
(2E)-3-(4-Methylphenyl)prop-2-enoic acid: Has a single methyl group at the 4 position, leading to variations in reactivity and applications.
Uniqueness
(2E)-3-(2,6-Dimethylphenyl)prop-2-enoic acid is unique due to the presence of two methyl groups at the 2 and 6 positions on the phenyl ring
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYWEOURRGKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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